molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9

1-Phenyl-2-azaspiro[3.4]octane

Cat. No. B2855090
CAS RN: 1861773-14-9
M. Wt: 187.286
InChI Key: XEVSADJJDHDHGO-UHFFFAOYSA-N
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Description

“1-Phenyl-2-azaspiro[3.4]octane” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 g/mol . The IUPAC name for this compound is 3-phenyl-2-azaspiro[3.4]octane .


Synthesis Analysis

The synthesis of 1-Phenyl-2-azaspiro[3.4]octane and related compounds has been discussed in several papers . One approach involves the annulation of the cyclopentane ring, while the remaining two approaches involve the annulation of the four-membered ring .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-azaspiro[3.4]octane can be analyzed using various spectroscopic techniques. The relative configuration and preferred conformations can be determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-2-azaspiro[3.4]octane include a molecular weight of 187.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 187.136099547 g/mol, and the monoisotopic mass is also 187.136099547 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, 2-Oxa-5-azaspiro[3.4]octane, indicates that it is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling and avoid ingestion and inhalation .

Future Directions

The synthesis of 1-Phenyl-2-azaspiro[3.4]octane and related compounds is a topic of ongoing research . Future directions may include the development of more efficient synthesis routes and the exploration of potential applications in drug discovery and design .

properties

IUPAC Name

3-phenyl-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVSADJJDHDHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-azaspiro[3.4]octane

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